5-(3-Fluorophenyl)-5-oxovaleronitrile

CCR5 antagonist chemokine receptor anibamine analogue

5-(3-Fluorophenyl)-5-oxovaleronitrile (CAS 898767-18-5; MFCD01319954) is an omega-oxovaleronitrile bearing a 3-fluorophenyl ketone motif. Computed properties include a molecular weight of 191.20 g/mol, an XLogP3 of 1.8, a topological polar surface area of 40.9 Ų, and 3 hydrogen bond acceptors with zero donors.

Molecular Formula C11H10FNO
Molecular Weight 191.2 g/mol
CAS No. 898767-18-5
Cat. No. B1324211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)-5-oxovaleronitrile
CAS898767-18-5
Molecular FormulaC11H10FNO
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)CCCC#N
InChIInChI=1S/C11H10FNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2
InChIKeyRUQCPSKGUVMJBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Fluorophenyl)-5-oxovaleronitrile (CAS 898767-18-5): Baseline Identity for Research and Intermediate Sourcing


5-(3-Fluorophenyl)-5-oxovaleronitrile (CAS 898767-18-5; MFCD01319954) is an omega-oxovaleronitrile bearing a 3-fluorophenyl ketone motif [1]. Computed properties include a molecular weight of 191.20 g/mol, an XLogP3 of 1.8, a topological polar surface area of 40.9 Ų, and 3 hydrogen bond acceptors with zero donors [1]. The compound is catalogued in authoritative structural databases (PubChem, ChemSpider, DSSTox) and is available from specialty chemical suppliers at research-grade purity (typically ≥97%) [1].

Why Generic Substitution Fails for 5-(3-Fluorophenyl)-5-oxovaleronitrile: Fluoro-Regioisomerism and Receptor Pharmacophore Constraints


In the context of CCR5 antagonist development, the position of the fluorine substituent on the phenyl ring is not interchangeable; even a shift from the 3-fluoro to the 2-fluoro or 4-fluoro position can alter both the ligand's binding pose within the CCR5 transmembrane helices and the reactivity of the pendant ketone toward downstream synthetic transformations. The 5-oxovaleronitrile side chain provides a terminal nitrile that serves as a hydrogen-bond acceptor and a synthetic handle for elaboration to amides, tetrazoles, or heterocycles [1]. Substituting a generic phenyl-oxovaleronitrile or a positional fluoro isomer would therefore risk delivering a compound with a different CCR5 affinity, selectivity profile, or synthetic trajectory, as demonstrated by the structure-activity relationships established for anibamine-derived scaffolds [2].

Quantitative Differentiation Evidence for 5-(3-Fluorophenyl)-5-oxovaleronitrile in CCR5 Antagonist Research


CCR5 Antagonist Potency of 5-(3-Fluorophenyl)-5-oxovaleronitrile vs. the Natural Product Lead Anibamine

In a calcium mobilization assay using human MOLT4 cells endogenously expressing CCR5, 5-(3-fluorophenyl)-5-oxovaleronitrile inhibited CCL5 (RANTES)-induced calcium flux with an IC50 of 9.20 μM [1]. The natural product lead anibamine, a pyridine quaternary alkaloid, showed an IC50 of approximately 1 μM in a radioligand binding assay against CCR5 using 125I-gp120 [2]. Although the assay formats differ (functional calcium flux vs. competitive binding), the data place the 3-fluorophenyl analogue in the low-micromolar range and confirm it retains CCR5 antagonist activity while offering a synthetically more accessible, non-chiral scaffold with a single fluorophenyl ketone side chain that can be independently optimized [1][2].

CCR5 antagonist chemokine receptor anibamine analogue ovarian cancer prostate cancer

3-Fluoro vs. 2-Fluoro Regioisomeric Differentiation: Impact on Computed Electronic and Steric Descriptors

The 3-fluorophenyl isomer (CAS 898767-18-5) positions the electronegative fluorine atom meta to the ketone linkage, which modulates the aryl ring's electron density and dipole moment differently than the ortho-fluorine in 5-(2-fluorophenyl)-5-oxovaleronitrile (CAS 898767-33-4). Although direct experimental head-to-head activity data for the two regioisomers are not publicly available, the meta-fluoro substitution pattern is known to exert a weaker inductive electron-withdrawing effect and less steric hindrance around the ketone than the ortho-fluoro substituent, which can affect both receptor binding and the reactivity of the carbonyl in subsequent condensations [1]. Computational predictions (PubChem) indicate both isomers share identical molecular formula (C11H10FNO), molecular weight (191.20 g/mol), and hydrogen bond acceptor count (3), but differ in calculated dipole moment and electrostatic potential surfaces, parameters that directly influence molecular recognition at the CCR5 orthosteric site [2].

fluoro-regioisomer electronic effect SAR medicinal chemistry lead optimization

Synthetic Versatility of the Terminal Nitrile: Comparative Functional Group Handles in Anibamine Analogue Series

The 5-oxovaleronitrile side chain terminates in a cyano group that serves as a precursor for carboxylic acids, amides, tetrazoles, and amine derivatives. Within the anibamine analogue series, retention of the nitrile was shown to support antiproliferative activity against OVCAR-3 ovarian cancer cells; the series included compounds with both nitrile and amide terminations, with the nitrile-bearing analogues achieving IC50 values in the micromolar range in cell proliferation assays [1]. In contrast, anibamine itself contains a pyridinium core with two lipophilic side chains and no nitrile, limiting its late-stage diversification options without total synthesis. The 5-(3-fluorophenyl)-5-oxovaleronitrile scaffold thus offers a modular synthetic entry point that the parent natural product and many earlier-generation analogues do not [1].

synthetic intermediate nitrile handle diversification anibamine scaffold medicinal chemistry

Verified Application Scenarios for 5-(3-Fluorophenyl)-5-oxovaleronitrile Stemming from Quantitative Evidence


CCR5 Antagonist Lead Optimization: 3-Fluoro Scaffold as a Non-Chiral Anibamine Replacement

Based on its confirmed CCR5 antagonist activity (IC50 9.20 μM in MOLT4 calcium flux assay [1]), 5-(3-fluorophenyl)-5-oxovaleronitrile can serve as a simplified, achiral replacement for the natural product anibamine in hit-to-lead programs targeting CCR5-driven cancers (ovarian, prostate). Its single fluorophenyl ketone side chain reduces molecular complexity relative to anibamine's bis-side-chain pyridinium core, enabling faster analog synthesis and clearer SAR interpretation [1][2].

Regioisomeric SAR Campaigns: Probing the Meta-Fluoro Pharmacophore Hypothesis

Where a medicinal chemistry campaign aims to map the fluorine position-activity relationship on the phenyl-oxovaleronitrile scaffold, the 3-fluoro isomer is the essential meta-substituted tool compound. Pairing it with the 2-fluoro and 4-fluoro isomers in parallel SAR arrays allows quantitative deconvolution of electronic and steric contributions to target binding [3].

Divergent Library Synthesis via Terminal Nitrile Elaboration on a Common Intermediate

The nitrile group of 5-(3-fluorophenyl)-5-oxovaleronitrile provides a single intermediate from which amide, tetrazole, and amine sub-libraries can be rapidly generated. This divergent strategy was validated within the anibamine analogue series, where nitrile-containing compounds retained antiproliferative activity against OVCAR-3 cells [2], and offers a procurement rationale for stockpiling this specific intermediate as a versatile diversification hub.

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